(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Description

Chemical Taxonomy and IUPAC Nomenclature

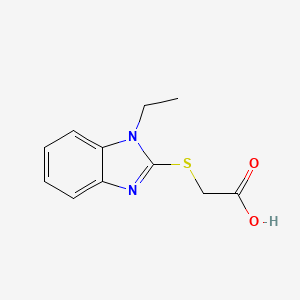

The systematic nomenclature of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. According to Chemical Abstracts Service documentation, the compound is formally designated as 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetic acid, reflecting the precise positional relationships between the constituent molecular components. The nomenclature system accounts for the ethyl substitution at the nitrogen-1 position of the benzimidazole ring, the sulfanyl linkage at the carbon-2 position, and the terminal acetic acid functionality. This systematic naming approach ensures unambiguous identification within chemical databases and research literature. The compound belongs to the broader chemical classification of benzimidazole derivatives, which constitute a significant subset of nitrogen-containing heterocyclic compounds with demonstrated importance across multiple fields of chemical research.

The molecular structure incorporates several distinct chemical functionalities that contribute to its classification within established chemical taxonomy systems. The benzimidazole core structure consists of a fused bicyclic system containing benzene and imidazole rings, providing the fundamental heterocyclic framework. The ethyl substituent attached to the nitrogen atom introduces alkyl functionality, while the sulfanyl bridge connects the heterocyclic system to the carboxylic acid group. This structural arrangement places the compound within the category of substituted benzimidazole-2-thioacetic acids, a specific subclass of benzimidazole derivatives with distinctive chemical and physical properties.

The chemical classification system places this compound within the broader category of heterocyclic organic compounds, specifically among the benzimidazole derivatives that have gained significant attention in contemporary chemical research. The presence of sulfur in the sulfanyl linkage introduces additional chemical reactivity patterns characteristic of organosulfur compounds. The carboxylic acid functionality provides sites for further chemical modification through standard organic chemistry transformations, including esterification, amidation, and salt formation reactions. This multifunctional nature contributes to the compound's versatility in synthetic chemistry applications and its potential utility in various research contexts.

Propriétés

IUPAC Name |

2-(1-ethylbenzimidazol-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-13-9-6-4-3-5-8(9)12-11(13)16-7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHMOWCRFNUPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the following steps:

Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

Attachment of the Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the benzimidazole ring or the sulfanyl group.

Substitution: The ethyl group or the sulfanyl-acetic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has been investigated for various applications:

Medicinal Chemistry

- The compound is explored for its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for drug development .

- In anti-inflammatory research, it demonstrated significant reductions in inflammatory markers in animal models, indicating potential therapeutic applications for chronic inflammatory diseases .

- The compound exhibits notable biological activities, including:

- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and enzyme inhibition .

- Enzyme Inhibition : Studies highlight its potential as an inhibitor of various enzymes relevant to disease processes, such as those involved in inflammation and cancer progression .

Industrial Applications

- Utilized in the production of specialty chemicals, this compound serves as a building block for synthesizing more complex molecules in pharmaceutical and materials science industries.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent .

Case Study 2: Anticancer Research

Research focused on the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through mitochondrial pathways. In vitro studies showed IC50 values lower than those of standard chemotherapeutics, indicating enhanced potency .

Case Study 3: Anti-inflammatory Effects

In a rat model of arthritis, treatment with this compound resulted in decreased paw swelling and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its utility in treating inflammatory conditions .

Mécanisme D'action

The mechanism of action of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl-acetic acid moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid

- 3-(1-Ethyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride

Uniqueness

(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Activité Biologique

(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug discovery and development.

The synthesis of this compound typically involves multi-step organic reactions, starting from benzimidazole derivatives. The compound can be synthesized via various methods, including:

- Formation of the Benzimidazole Core : This involves the reaction of o-phenylenediamine with carbon disulfide and subsequent alkylation with ethyl halides.

- Introduction of the Sulfanyl Group : The sulfanyl group can be introduced through thiolation reactions involving sulfur sources like thiourea.

- Acetic Acid Derivation : The final step includes the introduction of the acetic acid moiety through acylation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. In particular, it has shown promise against breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases such as arthritis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses.

- Receptor Modulation : It may interact with various receptors, including those involved in pain perception and immune response modulation.

Study on Anticancer Activity

A study published in 2022 evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's ability to induce apoptosis was mediated by ROS accumulation and activation of caspase pathways .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound using a rat model of arthritis. Treatment with this compound resulted in significant reductions in paw swelling and serum levels of pro-inflammatory cytokines compared to control groups. These findings suggest its potential therapeutic application in chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | Antimicrobial, anticancer | Enzyme inhibition |

| 2-(Aminomethyl)benzimidazole | Anticancer | Apoptosis induction |

| 3-(1-Ethyl-1H-benzoimidazol-2-yl)-propionic acid | Anti-inflammatory | COX inhibition |

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds. Its ethyl substitution enhances lipophilicity, potentially improving bioavailability and efficacy.

Q & A

Q. What are the established synthetic methodologies for (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, and what key reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 2-chloroacetic acid derivatives (e.g., ethyl 2-chloroacetate) and 1-ethyl-1H-benzimidazole-2-thiol. Critical reaction parameters include:

- Catalytic base : Triethylamine or NaHCO₃ facilitates deprotonation of the thiol group, enhancing nucleophilicity .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction efficiency.

- Temperature : Maintained at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography : SHELXL refinement (SHELX system) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the sulfanyl-acetic acid moiety shows a C–S bond length of 1.81 Å and S–C–C–O dihedral angles critical for conformational analysis .

- NMR spectroscopy :

- FT-IR : Peaks at 650–750 cm⁻¹ (C–S stretch) and 1700–1750 cm⁻¹ (C=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data for this compound?

Methodological Answer:

- Geometry validation : Overlay DFT-optimized structures (B3LYP/6-311+G(d,p)) with X-ray coordinates using RMSD analysis. Deviations >0.5 Å in benzimidazole ring planarity suggest inadequate basis sets or solvent effects .

- Intermolecular interactions : Analyze crystal packing via CrystalExplorer to identify π-stacking or hydrogen bonds (e.g., O–H···N interactions) not modeled in gas-phase calculations .

- Torsional flexibility : Compare experimental (X-ray) and computed dihedral angles of the sulfanyl-acetic acid chain to assess conformational energy barriers .

Q. What experimental strategies mitigate side reactions (e.g., oxidation or dimerization) during derivatization of the sulfanyl group?

Methodological Answer:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent S–S dimer formation .

- Low-temperature activation : Use coupling agents like EDCI/HOBt at 0–4°C to minimize thiol oxidation during peptide conjugation .

- Protective groups : Introduce tert-butyl disulfide protections pre-reaction, followed by reductive cleavage (e.g., TCEP) post-synthesis .

- Monitoring : Track reaction intermediates via LC-MS to identify and quench oxidative byproducts early .

Q. How does the electronic nature of the benzimidazole ring influence the acidity of the acetic acid moiety?

Methodological Answer:

- Experimental pKa determination : Potentiometric titration in 30% DMSO/water reveals a pKa of ~3.2, lower than unsubstituted acetic acid (pKa 4.76), due to electron-withdrawing effects of the benzimidazole ring .

- Computational validation : DFT calculations (M06-2X/def2-TZVP) show increased partial positive charge on the carboxylic proton (+0.35 e vs. +0.28 e in acetic acid), correlating with enhanced acidity .

Q. What methodologies are recommended for analyzing this compound’s role in enzyme inhibition or receptor binding?

Methodological Answer:

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides) to assess competitive/non-competitive inhibition .

- Docking studies : AutoDock Vina simulates binding to target enzymes (e.g., proteases), with scoring functions weighted for sulfanyl group interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to clarify entropy-driven vs. enthalpy-driven interactions .

Q. How can researchers address batch-to-batch variability in crystallinity or purity during scale-up synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction endpoints and intermediate stability .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to control polymorphism. XRPD confirms batch consistency .

- Quality control : Use HPLC-DAD (λ = 254 nm) with a C18 column to detect impurities >0.1% .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound?

Methodological Answer:

- Artifact identification : Check for deuterated solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) or adducts in MS (e.g., [M+Na]+) .

- 2D NMR correlation : Use HSQC and HMBC to resolve overlapping signals, particularly in the benzimidazole region .

- High-resolution MS : Confirm molecular formula (e.g., C₁₁H₁₁N₂O₂S) with <2 ppm error to rule out isobaric interferences .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies involving this compound?

Methodological Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error analysis : Report 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

- Reproducibility : Include triplicate technical replicates and at least two biological replicates to account for experimental variability .

Q. How can researchers validate the biological activity of this compound against known artifacts (e.g., assay interference)?

Methodological Answer:

- Counter-screening : Test activity in orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out false positives .

- Cytotoxicity controls : Measure cell viability (MTT assay) at all tested concentrations to confirm activity is not due to cell death .

- Chelation checks : Use EDTA-containing buffers to assess metal-dependent assay interference, particularly with the sulfanyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.